![molecular formula C17H15N3O4S B2710556 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034424-07-0](/img/structure/B2710556.png)
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Description
This compound is a complex organic molecule that contains several functional groups, including a furan ring, a pyrazine ring, a dihydrobenzofuran ring, and a sulfonamide group . It is a derivative of furan, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it may involve multi-component reactions (MCRs), which are a type of chemical reaction where three or more substances combine to form a more complex product . In the case of furan derivatives, a common method involves the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The furan and pyrazine rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of resonance bonds . The dihydrobenzofuran is a bicyclic compound consisting of a benzene ring fused to a dihydrofuran ring .Chemical Reactions Analysis
Furan derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and reduction . The specific reactions that this compound undergoes would depend on the conditions and the reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar functional groups, the degree of conjugation in the molecule, and the presence of aromatic rings .Scientific Research Applications
Structural Chemistry
The study by Asiri et al. (2012) focuses on a structurally related compound, highlighting significant twists in the molecule and interactions that form a supramolecular chain. This insight is crucial for understanding the chemical behavior and potential applications in designing complex molecular structures Asiri, Faidallah, Alamry, Ng, & Tiekink, 2012.
Pharmacological Evaluation
Penning et al. (1997) provided a foundational study on sulfonamide-containing 1,5-diarylpyrazole derivatives for blocking cyclooxygenase-2 (COX-2), identifying potent and selective inhibitors. This research underscores the therapeutic potential of sulfonamide derivatives in treating inflammation and pain Penning et al., 1997.
Antibacterial and Antitumor Activity
Azab, Youssef, and El-Bordany (2013) aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety with high antibacterial activities, showcasing the compound's potential as an antibacterial agent Azab, Youssef, & El-Bordany, 2013. Additionally, Aly (2009) explored the antitumor activity of novel pyrazole and thienopyrimidine derivatives, identifying compounds with remarkable activity against breast cancer cells Aly, 2009.
Corrosion Inhibition
Sappani and Karthikeyan (2014) investigated the use of furan-2-ylmethyl amino derivatives as inhibitors for mild steel corrosion, demonstrating the compound's utility in protecting industrial materials Sappani & Karthikeyan, 2014.
Materials Science and OLEDs
Liu et al. (2016) designed and synthesized novel materials incorporating heterocyclic pyrazine for red phosphorescent OLEDs, achieving superior external quantum efficiency. This application highlights the compound's relevance in the development of advanced electronic devices Liu, Liang, Yuan, Jiang, & Liao, 2016.
properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c21-25(22,14-1-2-16-12(9-14)4-8-24-16)20-10-15-17(19-6-5-18-15)13-3-7-23-11-13/h1-3,5-7,9,11,20H,4,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKIAQIQTJSBLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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